1,3-dihydroxy-6H-benzo[c]chromen-6-one
Description
Contextualization within the Chromenone and Pyranone Chemical Families
The 6H-benzo[c]chromen-6-one structure can be considered a type of benzopyranone, structurally related to both the chromenone (benzopyran-4-one) and coumarin (B35378) (benzopyran-2-one) families. tubitak.gov.tr More specifically, it is classified as a dibenzo-α-pyrone, featuring a pyran-2-one ring fused to two benzene (B151609) rings. This core structure is also described as a 3,4-benzocoumarin. nih.gov The arrangement of the lactone (a cyclic ester) within the pyranone ring is a defining feature that dictates the chemical properties and biological interactions of the molecule. The fusion of the benzene rings creates a larger, planar aromatic system that is crucial for its interactions with biological targets.
Overview of the 1,3-Dihydroxy-6H-benzo[c]chromen-6-one Structural Motif
This compound is a specific derivative of the parent scaffold, characterized by the presence of two hydroxyl (-OH) groups at the 1 and 3 positions of the benzo[c]chromen-6-one core. These hydroxyl groups significantly influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical for its biological activity.
This compound is a naturally occurring metabolite produced by the gut microbiota from ellagic acid, a polyphenol found in various fruits and nuts. researchgate.net Specifically, it is a precursor in the metabolic pathway that leads to other urolithins, such as Urolithin A and B. researchgate.net The transformation from ellagic acid involves lactone-ring cleavage, decarboxylation, and a series of dehydroxylation reactions, with this compound (Urolithin M5) being an early-stage intermediate. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H8O4 |
| IUPAC Name | This compound |
| Synonyms | Urolithin M5 |
Historical Context and Evolution of Academic Research on Benzo[c]chromen-6-ones
The synthetic history of the 6H-benzo[c]chromen-6-one core dates back to classical methods involving the reaction of ortho-halobenzoic acids with phenols, followed by cyclization. tubitak.gov.tr One of the early and notable methods is the Hurtley reaction, which has been utilized for the synthesis of benzo[c]coumarins. uu.nl However, these initial methods were often limited by low yields and the need for harsh reaction conditions or specific catalysts. tubitak.gov.tr
Over the years, research has focused on developing more efficient and versatile synthetic protocols. These include modern cross-coupling reactions like the Suzuki coupling to form the necessary biaryl bond prior to lactonization, as well as various metal-catalyzed and radical-mediated cyclization strategies. tubitak.gov.trorgsyn.org The growing interest in this scaffold is driven by the diverse biological activities exhibited by its derivatives. researchgate.net Research has expanded from the isolation and characterization of naturally occurring benzo[c]chromen-6-ones to the targeted design and synthesis of novel derivatives with potential therapeutic applications, including their evaluation as selective estrogen receptor beta agonists. nih.gov The discovery of urolithins, the gut microbial metabolites of ellagitannins, has significantly propelled research into hydroxylated 6H-benzo[c]chromen-6-one derivatives, including this compound, due to their bioavailability and potential health benefits. dntb.gov.uanih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXAGAKGJMXVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OC2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Endogenous Formation of 1,3 Dihydroxy 6h Benzo C Chromen 6 One Analogues
Ellagitannin Metabolism and Gut Microbiota Biotransformation to Urolithins
The journey to urolithin formation begins with the consumption of foods rich in ellagitannins (ETs), such as pomegranates, berries (raspberries, strawberries, blackberries), walnuts, and some oak-aged wines. wikipedia.orgnih.govwikipedia.org Due to their large size and polarity, ETs are poorly absorbed in their intact form. nih.gov In the gut, they undergo hydrolysis, a process that can be initiated by the acidic environment of the stomach and further mediated by microbial enzymes, to release ellagic acid (EA). researchgate.netnih.govfrontiersin.org
This liberated ellagic acid, which is also poorly absorbed, travels to the colon where it becomes the primary substrate for extensive metabolism by the gut microbiota. nih.govfrontiersin.org The gut bacteria perform a series of transformations, primarily involving the cleavage of one of the two lactone rings in ellagic acid, followed by decarboxylation and sequential dehydroxylation reactions. nih.govnih.gov This multi-step process results in the formation of various urolithin derivatives, which are significantly more bioavailable than their parent compounds, ETs and EA. nih.govfrontiersin.org
The capacity to produce urolithins is not universal and depends on the presence of specific bacteria in the gut. layerorigin.com This has led to the classification of individuals into different "urolithin metabotypes". layerorigin.comresearchgate.net The three recognized phenotypes are:
Metabotype A: Individuals who primarily produce Urolithin A. layerorigin.com
Metabotype B: Individuals who produce Isourolithin A and Urolithin B, in addition to Urolithin A. layerorigin.com
Metabotype 0: Individuals who are unable to produce these final urolithin products. layerorigin.comresearchgate.net
Studies suggest that approximately 40% of people have the gut microbiota necessary to convert dietary precursors into Urolithin A at significant levels. prohealth.comresearchgate.net
Identification of Key Metabolic Intermediates and Final Urolithin Products (e.g., Urolithin A, Urolithin B, Urolithin C)
The biotransformation of ellagic acid into the final urolithin products is a stepwise process involving several key intermediate molecules. The pathway begins with the cleavage of a lactone ring and decarboxylation of ellagic acid, leading to the formation of initial intermediates. nih.gov Subsequent reactions involve the progressive removal of hydroxyl groups by microbial dehydroxylases. nih.gov
The metabolic cascade generally proceeds from more hydroxylated intermediates to less hydroxylated final products. nih.gov The process starts with pentahydroxy-urolithin (Urolithin M5) and continues through tetrahydroxy-urolithins (like Urolithin D and Urolithin M6) and trihydroxy-urolithins (such as Urolithin C and Urolithin M7). nih.gov The pathway culminates in the formation of dihydroxy-urolithins, like Urolithin A, and monohydroxy-urolithins, such as Urolithin B. frontiersin.orgnih.gov
Below is a table summarizing the key intermediates and final products in the urolithin biosynthesis pathway.
| Compound Name | Chemical Classification | Role in Pathway |
| Ellagic Acid | Polyphenol | Precursor molecule |
| Urolithin M5 | Pentahydroxy-urolithin | Initial Intermediate |
| Urolithin D | Tetrahydroxy-urolithin | Intermediate |
| Urolithin M6 | Tetrahydroxy-urolithin | Intermediate |
| Urolithin C | Trihydroxy-urolithin | Key Intermediate nih.govmedchemexpress.com |
| Urolithin M7 | Trihydroxy-urolithin | Intermediate |
| Urolithin A | Dihydroxy-urolithin | Major Final Product frontiersin.org |
| Isourolithin A | Dihydroxy-urolithin | Final Product (Metabotype B) |
| Urolithin B | Monohydroxy-urolithin | Major Final Product wikipedia.orgfrontiersin.org |
This table provides a simplified overview of the complex metabolic pathway.
Enzymatic Mechanisms Involved in In Vivo Bioconversion
The conversion of ellagic acid to urolithins is a testament to the metabolic prowess of the gut microbiome, involving a series of specific enzymatic reactions. The primary mechanisms are lactone-ring cleavage, decarboxylation, and dehydroxylation. nih.gov While the complete set of microorganisms and enzymes responsible for the entire pathway is still under investigation, research has identified key bacterial species and enzymatic activities. wikipedia.org
The initial transformation of ellagitannins to ellagic acid is facilitated by hydrolase enzymes present in intestinal bacteria, which break the ester bonds. researchgate.net The subsequent metabolism of ellagic acid into urolithins is carried out by specific anaerobic bacteria. rsc.org
Key bacteria identified in urolithin production include:
Gordonibacter species (G. urolithinfaciens and G. pamelaeae): These bacteria are known to be involved in the conversion of ellagic acid into urolithins and are associated with the production of Urolithin A. wikipedia.orglayerorigin.comnih.gov
Ellagibacter isourolithinifaciens: This species is linked to the production of Isourolithin A and is characteristic of Metabotype B individuals. layerorigin.comnih.gov
Enterocloster species: Recent research has identified an inducible urolithin C dehydroxylase (ucd) operon in Enterocloster spp. biorxiv.org This enzyme is crucial for the final and rate-limiting step of converting Urolithin C to the highly bioactive Urolithin A. rsc.orgbiorxiv.org
The enzymatic reactions can be summarized as follows:
Hydrolysis: Bacterial acyl hydrolases break down ellagitannins into ellagic acid. researchgate.net
Lactone-ring cleavage/Decarboxylation: The dilactone structure of ellagic acid is opened and a carboxyl group is removed, initiating the formation of the urolithin core structure (dibenzo[b,d]pyran-6-one). nih.govnih.gov
Dehydroxylation: A series of dehydroxylase enzymes sequentially remove hydroxyl (-OH) groups from the urolithin intermediates. nih.govnih.gov For example, the conversion of the trihydroxy-urolithin C to the dihydroxy-urolithin A is a critical dehydroxylation step. rsc.org This reaction is catalyzed by a molybdenum-dependent dehydroxylase encoded by Enterocloster species. biorxiv.org
The variability in the presence and activity of these specific bacteria and their enzymes among individuals explains the existence of the different urolithin metabotypes. researchgate.net
In Vitro Biological Activities and Molecular Mechanisms of 1,3 Dihydroxy 6h Benzo C Chromen 6 One and Its Derivatives
Anticancer Activities and Cellular Mechanisms
Derivatives of 1,3-dihydroxy-6H-benzo[c]chromen-6-one, particularly Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), have demonstrated notable anticancer effects across a range of cancer cell lines. The primary mechanisms identified include the induction of programmed cell death (apoptosis) and the inhibition of cancer cell growth and proliferation.
Urolithins have been shown to trigger apoptosis in various cancer cells, a critical mechanism for eliminating malignant cells. neuroganhealth.com Studies on colorectal cancer (CRC) cells, including HT29, SW480, and SW620 lines, show that Urolithin A (UA) induces both early and late-stage apoptosis in a dose-dependent manner. nih.govresearchgate.net This pro-apoptotic effect is linked to the inhibition of the anti-apoptotic protein Bcl-2 and an increase in the expression of tumor-suppressing proteins p53 and p21. nih.govresearchgate.net In leukemic cell lines (Jurkat and K562), both Urolithin A and B treatment led to a significant increase in apoptosis, with up to 60-70% of Jurkat cells undergoing apoptosis. mdpi.com The mechanism in these cells involves the accumulation of metabolites associated with apoptosis, such as prostaglandin F1a and palmitoleic acid, and an increase in markers of DNA damage. mdpi.com
Furthermore, in oral squamous cell carcinoma, Urolithin A induces apoptosis through endoplasmic reticulum stress and subsequent inhibition of the AKT/mTOR signaling pathway. nih.gov In nasopharyngeal carcinoma cells (CNE1 and CNE2), Urolithin A was found to induce apoptosis via the ROS-mediated mitochondrial pathway, evidenced by nuclear condensation, an increase in the Bax/Bcl-2 ratio, and activation of cleaved-caspase-3. tandfonline.com
The antiproliferative capacity of this compound derivatives is a cornerstone of their anticancer activity. Urolithin A has been found to significantly inhibit the proliferation of CRC cell lines (HT29, SW480, SW620) in a dose- and time-dependent manner. nih.govresearchgate.net It achieves this by causing cell cycle arrest, effectively pausing the rapid division of cancer cells. neuroganhealth.com For instance, Urolithin A treatment has been shown to stall cancer cells at the S or G₂/M checkpoints of the cell cycle. neuroganhealth.com
Derivatives synthesized with a 1,2,3-triazole moiety linked to the benzo[c]chromen-6-one core have also shown potent antiproliferative action. benthamdirect.comresearchgate.net One such derivative demonstrated an IC50 value of 79.5 μM against the human leukemia cell line HL-60. benthamdirect.comeurekaselect.com In nasopharyngeal carcinoma cell lines CNE1 and CNE2, Urolithin A exhibited IC50 values of 34.72 μM and 44.91 μM, respectively. tandfonline.com
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (Derivative 4c) | HL-60 (Human Leukemia) | 79.5 μM | benthamdirect.comeurekaselect.com |
| Urolithin A | CNE1 (Nasopharyngeal Carcinoma) | 34.72 μM | tandfonline.com |
| Urolithin A | CNE2 (Nasopharyngeal Carcinoma) | 44.91 μM | tandfonline.com |
A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have shown promising selectivity. In a study on colorectal cancer, Urolithin A decreased the viability and proliferation of three CRC cell lines while having a non-significant effect on normal human fibroblast cells. nih.gov Similarly, studies on benzo[c]chromen-6-one-linked 1,2,3-triazoles found that while they were active against various human tumor cell lines (HL-60, HCT116, Skov3, U251, MDA231), they were tolerant for non-tumor human keratinocytes (HaCaT line) at concentrations greater than 100 μM. benthamdirect.comresearchgate.net
Another study examining the cytotoxicity of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) found that at a concentration of 50 μM, cell viability remained high in human neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cell lines, at 78% and 90% respectively, suggesting a degree of tolerance in these specific tumor lines at that concentration. nih.gov
| Compound/Derivative | Cancer Cell Line | Effect | Normal Cell Line | Effect | Reference |
|---|---|---|---|---|---|
| Urolithin A | HT29, SW480, SW620 (Colorectal) | Inhibited viability and proliferation | Normal Human Fibroblasts | Non-significant effect | nih.gov |
| Benzo[c]chromen-6-one-linked 1,2,3-triazoles | HL-60, HCT116, Skov3, U251, MDA231 | Antineoplastic action | HaCaT (Human Keratinocytes) | Tolerated at >100 μM | benthamdirect.comresearchgate.net |
| Urolithin B | SK-N-AS (Neuroblastoma) | 78% viability at 50 μM | N/A | N/A | nih.gov |
Antioxidant Properties and Free Radical Scavenging Mechanisms
Urolithins are recognized for their potent antioxidant activity, which is largely attributed to their chemical structure, particularly the hydroxyl groups on the phenolic rings. nih.gov These compounds can donate a hydrogen atom to neutralize highly reactive free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases, including cancer. focusherb.comnih.gov
The antioxidant capacity of urolithins has been evaluated using various standard in vitro assays. researchgate.net These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netresearchgate.netcabidigitallibrary.orgmdpi.com In these tests, Urolithin A demonstrated a strong, dose-dependent ability to scavenge these radicals. researchgate.net One study found that the 50% effective concentration (EC50) for Urolithin A was significantly lower than that of Vitamin C in both DPPH and ABTS assays, indicating superior radical scavenging activity under the tested conditions. researchgate.net Theoretical and experimental studies suggest that the scavenging activity of most urolithins is higher than that of Trolox, a well-known antioxidant standard. nih.gov
Anti-inflammatory Effects and Related Molecular Targets
Chronic inflammation is a key factor in the development of many diseases. Urolithins, including this compound derivatives, exhibit significant anti-inflammatory properties. cell.com They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govchemicalbook.com The mechanisms underlying these effects involve the inhibition of key signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK). focusherb.comnih.gov By inhibiting these pathways, Urolithin A can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govfocusherb.comchemicalbook.com
Neuroprotective Potential and Associated Enzyme Inhibition
The neuroprotective effects of this compound and its related compounds have been investigated through their interactions with several key enzymes involved in neurological pathways.
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
While hydroxylated 6H-benzo[c]chromen-6-one derivatives, known as urolithins, demonstrate negligible inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), synthetic derivatives of this scaffold have shown promise. researchgate.net Researchers have designed and synthesized a series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. researchgate.net Certain synthesized compounds exhibited inhibitory activity comparable to that of established drugs such as rivastigmine, galantamine, and donepezil in both in vitro and in vivo studies. researchgate.net The design of novel urolithin derivatives as potential agents for cholinesterase inhibition is an active area of research. mdpi.com
Monoamine Oxidase-B (MAO-B) Inhibition
Studies on the inhibitory effects of urolithins on monoamine oxidase (MAO) enzymes have shown a selective preference for the MAO-A isoform over MAO-B. Urolithin A, along with Urolithin B and C, exhibited high IC50 values (greater than 100 µM) for the MAO-B enzyme, indicating weak inhibition. nih.govresearchgate.netresearcher.life The primary inhibitory activity of these compounds is directed towards MAO-A. nih.govresearchgate.net
However, other related chromenone derivatives have demonstrated specific MAO-B inhibition. For instance, the compound 2-methoxy-3-(1-dimethylallyl)-6a,10a-dihydrobenzo(1,2-c)chroman-6-one was found to specifically inhibit the MAO-B isoform, with an apparent inhibition constant (Ki) value calculated as 1.4 µM. nih.gov This highlights the potential for structural modification of the benzo[c]chromen-6-one scaffold to achieve selective MAO-B inhibition.
Phosphodiesterase II (PDE2) Inhibition
Urolithins have been used as lead compounds for the development of Phosphodiesterase II (PDE2) inhibitors. mdpi.comnih.gov A series of synthesized alkoxylated 6H-benzo[c]chromen-6-one derivatives were evaluated for their biological activity as potential PDE2 inhibitors. mdpi.comnih.govnih.gov Among the tested compounds, one derivative, designated 1f, demonstrated the most potent inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.comnih.gov Another derivative, 2e, also showed inhibitory activity on PDE2 with an IC50 of 33.95 μM. researchgate.net These findings suggest that the 6H-benzo[c]chromen-6-one structure is a viable scaffold for designing novel PDE2 inhibitors.
PDE2 Inhibition by 6H-Benzo[c]chromen-6-one Derivatives
| Compound | IC50 (μM) |
|---|---|
| Alkoxylated derivative 1f | 3.67 ± 0.47 |
| Derivative 2e | 33.95 |
Enzyme Inhibition Beyond Neuroprotection
The enzymatic inhibitory profile of this compound and its analogs extends beyond neuroprotective targets, encompassing enzymes involved in metabolic and pigmentation pathways.
Liver Pyruvate Kinase (PKL) Inhibition
The urolithin structure has been identified as a promising scaffold for the development of allosteric inhibitors of liver pyruvate kinase (PKL), an enzyme implicated in non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov A comprehensive structure-activity relationship study was conducted on Urolithin C, a derivative of this compound, with over 50 analogues synthesized and tested. nih.gov The results indicated that the hydroxyl groups and the lactone moiety of the urolithin structure are essential for the inhibitory activity. nih.gov Removal of these chemical features led to a significant decrease in the ability to inhibit PKL. nih.gov
Tyrosinase and Melanogenesis Inhibition
This compound (Urolithin A) has been shown to possess depigmentation efficacy by suppressing tyrosinase, a key enzyme in melanin synthesis. nih.govacs.org In in vitro studies using B16 melanoma cells, Urolithin A at a concentration of 10 μM attenuated melanogenesis to 55.1 ± 3.8% of the control group. nih.govacs.org This effect was comparable to that of the positive control, kojic acid. nih.govacs.org The mechanism of action was identified as competitive inhibition of cellular tyrosinase. nih.govacs.orgresearchgate.net The inhibition constant (Ki) for Urolithin A against melanin formation was determined to be 114 μM. researchgate.net
Further studies on derivatives have emphasized the importance of the 1,3-dihydroxy substitution pattern. While one study reported that Urolithin A and Urolithin B exhibited no direct inhibitory activity in their specific assay, it highlighted that the presence of the 1,3-dihydroxyl group in the C-ring of the 6H-benzo[c]chromen-6-one template is essential for tyrosinase inhibition. mdpi.com For example, compound 1c (this compound) greatly enhanced inhibition to 69%, whereas Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) was inactive. mdpi.com Another derivative, 1h, which also contained the 4-substituted resorcinol (B1680541) motif, more potently inhibited tyrosinase (94.86 ± 0.16% inhibition) than kojic acid (52.16 ± 2.05% inhibition). nih.gov
Inhibition of Melanogenesis and Tyrosinase
| Compound | Concentration | Effect | Metric |
|---|---|---|---|
| Urolithin A | 10 μM | Attenuation of melanogenesis | 55.1 ± 3.8% of control |
| Kojic Acid (control) | 5 μM | Attenuation of melanogenesis | 51.2 ± 7.8% of control |
| Urolithin A (Compound 1c) | Not specified | Tyrosinase Inhibition | 68.93 ± 0.67% |
| Derivative 1h | Not specified | Tyrosinase Inhibition | 94.86 ± 0.16% |
Other Investigated Biological Activities (e.g., Antimicrobial Properties)
This compound, also known as Urolithin A, and its derivatives have been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. researchgate.net These compounds are metabolites of ellagic acid, which is found in various fruits and nuts like pomegranates, berries, and walnuts. researchgate.netopenmedicinalchemistryjournal.com The antimicrobial activities of urolithins are considered significant as they may contribute to the health benefits associated with the consumption of ellagitannin-rich foods. mdpi.com
Research has demonstrated that urolithins, including Urolithin A and its counterpart Urolithin B, exhibit inhibitory effects against various pathogenic microorganisms. dergipark.org.tr Studies have shown their potential to combat bacteria such as Vibrio cholerae, Shigella dysenteriae, Campylobacter species, and methicillin-resistant Staphylococcus aureus (MRSA). dergipark.org.tr The mechanism of action is thought to involve the inhibition of the quorum sensing (QS) system, a communication pathway that is crucial for bacterial virulence. dergipark.org.tr
Furthermore, urolithins have displayed potent antibacterial effects against Bacillus subtilis, Escherichia coli, Bacillus cereus, and Bacillus polymyxa. dergipark.org.tr They have also shown strong antibacterial activities against various Salmonella species, including Salmonella Paratyphi, Salmonella Choleraesuis, and Salmonella Enteritidis. dergipark.org.tr In addition to their antibacterial properties, some studies have reported inhibitory effects on the growth of fungi like Candida albicans and Cryptococcus neoformans. dergipark.org.tr
A study focusing on the antibacterial activity of major urolithins and their methyl ether derivatives found that their effectiveness was specific to the compound and the bacterial strain. dergipark.org.tr For instance, Urolithin A was the only molecule tested that showed activity against all the tested strains, which included Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, and MRSA. dergipark.org.tr In contrast, none of the tested urolithins were active against the Gram-negative bacterium Escherichia coli. dergipark.org.tr While Urolithin B was generally inactive, it did show some activity against Enterococcus faecalis. dergipark.org.tr Some derivatives of dihydropyrano[c]chromenes have also been synthesized and have shown good antibacterial activity against Gram-positive bacteria but were less effective against Gram-negative bacteria. researchgate.net
The following table summarizes the antimicrobial activity of this compound (Urolithin A) and its related compounds against various microorganisms.
| Compound | Microorganism | Activity |
| Urolithin A | Vibrio cholera | Antibacterial dergipark.org.tr |
| Urolithin A | Shigella dysenteriae | Antibacterial dergipark.org.tr |
| Urolithin A | Campylobacter spp. | Antibacterial dergipark.org.tr |
| Urolithin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial dergipark.org.trdergipark.org.tr |
| Urolithin A | Carbapenem-resistant Acinetobacter baumannii | Antibacterial dergipark.org.tr |
| Urolithin A | Bacillus subtilis | Antibacterial dergipark.org.tr |
| Urolithin A | Escherichia coli | Inactive dergipark.org.tr |
| Urolithin A | Bacillus cereus | Antibacterial dergipark.org.tr |
| Urolithin A | Bacillus polymyxa | Antibacterial dergipark.org.tr |
| Urolithin A | Salmonella Paratyphi | Antibacterial dergipark.org.tr |
| Urolithin A | Salmonella Choleraesuis | Antibacterial dergipark.org.tr |
| Urolithin A | Salmonella Enteritidis | Antibacterial dergipark.org.tr |
| Urolithin A | Enterococcus faecalis | Weak to moderate activity dergipark.org.tr |
| Urolithin A | Candida albicans | Antifungal dergipark.org.tr |
| Urolithin A | Cryptococcus neoformans | Antifungal dergipark.org.tr |
| Urolithin B | Vibrio cholera | Antibacterial dergipark.org.tr |
| Urolithin B | Shigella dysenteriae | Antibacterial dergipark.org.tr |
| Urolithin B | Campylobacter spp. | Antibacterial dergipark.org.tr |
| Urolithin B | Methicillin-resistant Staphylococcus aureus (MRSA) | Inactive dergipark.org.tr |
| Urolithin B | Enterococcus faecalis | Weak to moderate activity dergipark.org.tr |
| Dihydropyrano[c]chromene derivatives | Gram-positive bacteria | Good antibacterial activity researchgate.net |
| Dihydropyrano[c]chromene derivatives | Gram-negative bacteria | Poor antibacterial activity researchgate.net |
Structure Activity Relationship Sar Elucidations for the 1,3 Dihydroxy 6h Benzo C Chromen 6 One Scaffold
Impact of Hydroxyl Group Position and Number on Biological Potency
The degree and pattern of hydroxylation on the 6H-benzo[c]chromen-6-one core are critical determinants of biological activity, with the effects varying depending on the specific target.
The antioxidant capacity of urolithins is directly correlated with the number of hydroxyl (-OH) groups present on the scaffold. nih.gov Studies have shown that urolithin C (a trihydroxy- derivative) and urolithin D (a tetrahydroxy- derivative) exhibit the highest antioxidant activity. nih.gov In contrast, urolithin A, which possesses two hydroxyl groups, demonstrates less significant antioxidant effects, while urolithin B, with only a single hydroxyl group, shows no antioxidant activity. nih.gov The antioxidant mechanism is believed to involve the hydrogen atom transfer (HAT) from the phenolic hydroxyl groups. researchgate.net
However, for other biological targets, a higher number of hydroxyl groups is not always better. For instance, in the inhibition of Akt phosphorylation, a key step in cell signaling, urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) showed significant inhibitory effects. nih.gov Conversely, urolithins B, C, and D did not produce statistically significant inhibition, suggesting that the specific dihydroxy substitution pattern of urolithin A is crucial for this particular activity. nih.gov Similarly, for activity as estrogen receptor beta (ERβ) agonists, the presence of hydroxyl groups at both the 3 and 8 positions is considered essential. nih.gov
The position of the hydroxyl groups is as important as their number. For tyrosinase inhibition, the presence of a 1,3-dihydroxyl group arrangement, which forms a 4-substituted resorcinol (B1680541) moiety, is essential for activity. mdpi.com
Influence of Substituent Modifications on Pharmacological Profiles (e.g., Alkoxylation)
Modifying the hydroxyl groups, for example through alkoxylation (conversion to an ether group), has been shown to be a viable strategy for tuning the pharmacological profile of the 6H-benzo[c]chromen-6-one scaffold.
A study focused on developing inhibitors for phosphodiesterase II (PDE2), a potential target in neurodegenerative diseases, explored the effects of introducing various alkoxy groups at the 3-position of the scaffold. mdpi.com This modification led to a series of potent PDE2 inhibitors. The structure-activity relationship analysis revealed that the length and nature of the alkyl chain significantly influenced inhibitory activity. mdpi.com Specifically, derivatives with alkane-substituted groups of fewer than five carbons at the R¹ position demonstrated good PDE2 inhibitory activity. mdpi.com The compound 3-(sec-butoxy)-6H-benzo[c]chromen-6-one (compound 1f in the study) emerged as the most potent inhibitor, with an IC₅₀ value of 3.67 µM. mdpi.comnih.gov
Conversely, in the context of tyrosinase inhibition, methylation of a hydroxyl group can be detrimental to activity. The introduction of a methoxyl group at the 8-position of a urolithin derivative resulted in a complete loss of its tyrosinase inhibitory activity. mdpi.com This highlights that while alkoxylation can enhance potency for certain targets like PDE2, it can abolish activity for others, underscoring the target-specific nature of SAR.
Table 1: In Vitro PDE2 Inhibitory Activity of Selected 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives Data sourced from a study on potential PDE2 inhibitors. mdpi.com
| Compound | R¹ Substituent at 3-position | IC₅₀ (µM) |
|---|---|---|
| 1b | Ethoxy | 11.39 ± 0.69 |
| 1d | Propoxy | 4.27 ± 0.31 |
| 1e | sec-butoxy | 4.08 ± 0.25 |
| 1f (Optimal) | (CH₂)₃CH₃ | 3.67 ± 0.47 |
| 1j | Benzyloxy | 10.08 ± 0.81 |
| 1h | Ethoxycarbonylmethoxy | 12.28 ± 0.93 |
Role of Specific Structural Motifs in Bioactivity (e.g., 4-Substituted Resorcinol Moiety, Lactone Modifications)
Certain structural motifs within the 6H-benzo[c]chromen-6-one framework are indispensable for specific biological activities.
The 4-substituted resorcinol moiety (a 1,3-dihydroxyphenyl group) has been identified as a critical pharmacophore for the inhibition of tyrosinase, an enzyme involved in melanin production. mdpi.comnih.gov Research has demonstrated that urolithin derivatives containing this motif exhibit potent inhibitory activity against mushroom tyrosinase, whereas derivatives lacking it are inactive. mdpi.com This suggests that the two hydroxyl groups of the resorcinol entity are crucial for binding to the enzyme's active site, likely acting as hydrogen bond donors. nih.gov
Lactone modifications also play a significant role in modulating bioactivity. The lactone (or dibenzopyran-6-one) ring is a key feature of the urolithin scaffold. nih.gov While many SAR studies focus on modifying the peripheral hydroxyl groups while keeping the lactone ring intact, mdpi.comnih.gov direct modification of this ring can yield compounds with novel properties. For example, the reduction of the lactone ring in urolithin derivatives produced a new class of "reduced urolithins." mdpi.com One such compound, a reduced derivative of a tyrosinase inhibitor, showed even greater potency than its lactone-containing parent, suggesting that for certain targets, the rigidity or electronic properties of the lactone are not strictly required and that a more flexible core may be advantageous. mdpi.com
Table 2: Tyrosinase Inhibitory Activity of Urolithin Derivatives Data highlights the importance of the 4-substituted resorcinol moiety. mdpi.com
| Compound ID | Description | 4-Substituted Resorcinol Moiety | Mushroom Tyrosinase Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 1c | Urolithin derivative | Present | 18.09 ± 0.25 |
| 1h | Urolithin derivative | Present | 4.14 ± 0.10 |
| 1f | Urolithin derivative | Absent | > 100 (12.68% inhibition at 100 µM) |
| 2a | Reduced Urolithin derivative | Present | 15.69 ± 0.40 |
| Kojic Acid | Reference Inhibitor | N/A | 48.62 ± 3.38 |
Correlations between Chemical Structure and Enzyme Selectivity
Subtle changes in the chemical structure of the 6H-benzo[c]chromen-6-one scaffold can lead to significant differences in enzyme selectivity.
A prominent example is seen with estrogen receptors. While the 3,8-dihydroxy substitution pattern is essential for binding to ERβ, further modifications to both phenyl rings of the scaffold can generate compounds with over 100-fold selectivity for ERβ compared to ERα. nih.gov This demonstrates that while the core hydroxylation pattern confers general activity, peripheral modifications can fine-tune the interaction with different receptor subtypes.
Selectivity is also observed among different urolithins for other enzymes. For instance, Urolithin B was found to be a more effective inhibitor of the enzyme monoamine oxidase-A (MAO-A) compared to other urolithins like Urolithin A and Urolithin C. frontiersin.org This difference in selectivity is attributed solely to the number and position of hydroxyl groups, as Urolithin B has only one hydroxyl group at the 3-position.
Furthermore, the alkoxylation strategy discussed previously also points to enzyme selectivity. The design of 3-alkoxy derivatives specifically yielded potent inhibitors of PDE2, indicating that these structural features are well-suited for the binding pocket of this particular enzyme. mdpi.com The finding that short alkyl chains (less than five carbons) are optimal suggests a specific size constraint within the PDE2 active site. mdpi.com This contrasts with the strict requirement for a free hydroxyl group for tyrosinase inhibition, where alkoxylation leads to inactivity, reinforcing the principle that specific structural features correlate strongly with selectivity for different enzyme targets. mdpi.com
Rational Design and Synthesis of Novel Derivatives and Analogues of 1,3 Dihydroxy 6h Benzo C Chromen 6 One
Design Principles Based on Pharmacophore Strategies
Pharmacophore modeling is a cornerstone in the rational design of novel 1,3-dihydroxy-6H-benzo[c]chromen-6-one derivatives. This computational strategy identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. By understanding these key interactions, chemists can design new molecules with improved affinity and activity.
This approach has been successfully employed to create virtual combinatorial libraries of benzo[c]chromen-6-one derivatives for various targets. benthamdirect.comresearchgate.net For instance, in the development of potential antitumor agents, a pharmacophore-based strategy was used to design a library of benzo[c]chromen-6-one linked 1,2,3-triazole hybrids. benthamdirect.comresearchgate.net This involved an in silico screening process to identify promising candidates before their chemical synthesis, streamlining the discovery of new bioactive molecules. benthamdirect.comeurekaselect.com Similarly, in the pursuit of phosphodiesterase II (PDE2) inhibitors for neurodegenerative diseases, derivatives of 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one were designed based on established drug design principles and screened virtually by docking them into the PDE2 protein crystal structure to assess their binding affinity. nih.gov
Synthesis of Hybrid Molecules (e.g., Benzo[c]chromen-6-one-linked 1,2,3-Triazoles)
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy for developing novel drug candidates with potentially enhanced or dual activities. The 1,2,3-triazole ring is a popular linker in this approach due to its favorable chemical properties and its efficient synthesis via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". benthamdirect.comresearchgate.net
Researchers have synthesized novel hybrids by linking the benzo[c]chromen-6-one scaffold to a 1,2,3-triazole ring. benthamdirect.comresearchgate.net This synthesis is typically achieved through a CuAAC reaction between a propargylated benzo[c]chromen-6-one derivative and various organic azides. nih.gov This method is highly efficient for rapidly constructing a library of diverse hybrid molecules. benthamdirect.comresearchgate.net
A study focused on anticancer activity designed and synthesized a series of these hybrid compounds. benthamdirect.comeurekaselect.com The evaluation of their antiproliferative effects on human cancer cell lines revealed promising results, as detailed in the table below. benthamdirect.comeurekaselect.com
| Compound ID | Substituent on Triazole Ring | Cell Line | IC₅₀ (µM) |
| 4c | Pyridin-3-yl | HL-60 (Human Leukemia) | 79.5 |
This table summarizes the in vitro anticancer activity of a representative hybrid molecule. Data sourced from benthamdirect.comeurekaselect.com.
Notably, these compounds showed low toxicity towards non-tumor human keratinocyte (HaCaT) cells, indicating a degree of selectivity for cancer cells. benthamdirect.comeurekaselect.com This synthetic strategy provides a new scaffold for the development of anticancer drugs that can be easily optimized. benthamdirect.comresearchgate.net
Exploration of Molecular Simplification and Scaffold Modification
Molecular simplification is a design strategy that aims to reduce the complexity of a natural product's structure while retaining its core biological activity. This can lead to compounds that are easier to synthesize and may have improved drug-like properties. A prime example is the conceptual link between the complex natural polyphenol, ellagic acid, and the simpler urolithin scaffold. researchgate.net Urolithin A, a metabolite with a 3,8-dihydroxy-6H-benzo[c]chromen-6-one structure, can be viewed as a molecular simplification of the ellagic acid scaffold. researchgate.net Despite its simpler structure, urolithin A retains significant biological activity, such as the potent inhibition of protein kinase CK2. researchgate.net
Beyond simplification, direct modification of the 6H-benzo[c]chromen-6-one scaffold is a widely used approach to improve properties like solubility, metabolic stability, and target-specific activity. nih.govingentaconnect.com Key modification sites are the hydroxyl groups and the lactone ring. nih.govingentaconnect.com
Modification of Hydroxyl Groups : Introducing various substituents at the hydroxyl positions is a common strategy. For example, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized to explore their potential as PDE2 inhibitors. The nature of the alkoxy group was found to significantly influence the inhibitory activity. mdpi.com
Other Scaffold Modifications : Researchers have designed and synthesized numerous new urolithin derivatives by modifying different parts of the core structure. In one study, 22 new derivatives based on methyl-urolithin A were created to identify potent and less toxic anti-cancer agents. tandfonline.com This led to the discovery of compound UD-4c, which showed significantly higher potency against hepatoma (HepG2) cells than the established drug sorafenib. tandfonline.com
The table below presents findings from a study on novel urolithin derivatives as PDE2 inhibitors, demonstrating the impact of scaffold modification. nih.gov
| Compound | Description | PDE2 IC₅₀ (µM) |
| Lead 1 | 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one | > 100 |
| Lead 2 | 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | 93.24 |
| 2e | Optimized Derivative | 33.95 |
This table shows the improvement in inhibitory activity against phosphodiesterase II (PDE2) through scaffold modification. Data sourced from nih.gov.
Development of Selective Agonists/Antagonists (e.g., Estrogen Receptor Beta Agonists)
The 6H-benzo[c]chromen-6-one scaffold has proven to be a valuable template for developing selective ligands for nuclear receptors, particularly the estrogen receptor beta (ERβ). nih.gov ERβ is a desirable therapeutic target for various conditions, including inflammatory diseases and certain cancers, because activating it can provide therapeutic benefits without the proliferative effects on the uterus and mammary gland associated with ERα activation. nih.govdoctorlib.org
A series of 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated for their affinity and selectivity for ERα and ERβ. nih.gov This research established key structure-activity relationships:
Essential Hydroxyl Groups : The presence of hydroxyl groups at both the 3 and 8 positions was found to be crucial for potent agonist activity. nih.gov
Achieving Selectivity : Through additional modifications on both phenyl rings of the scaffold, researchers were able to develop compounds with high potency for ERβ and significant selectivity over ERα. nih.gov
These efforts led to the identification of potent and highly selective ERβ agonists, demonstrating the utility of the benzo[c]chromen-6-one core for this target. nih.gov
| Feature | Finding |
| Potency | Compounds with ERβ activity <10 nM were developed. |
| Selectivity | Achieved >100-fold selectivity for ERβ over ERα. |
| Key Structural Requirement | Bis-hydroxylation at positions 3 and 8 is essential for activity. |
This table summarizes the key outcomes in the development of 6H-benzo[c]chromen-6-one derivatives as selective ERβ agonists. Data sourced from nih.gov.
The development of such selective agonists could lead to new therapeutic agents for estrogen-related diseases with improved safety profiles. osu.edu
Advanced Spectroscopic Characterization and Physicochemical Studies Relevant to Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 1,3-dihydroxy-6H-benzo[c]chromen-6-one. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (such as COSY, HSQC, and HMBC), a complete assignment of all proton and carbon signals is achievable, confirming the compound's connectivity and substitution pattern. wpmucdn.comcore.ac.uk
In a typical analysis, the ¹H NMR spectrum in a solvent like DMSO-d₆ reveals distinct signals for the aromatic protons. nih.govnih.gov The chemical shifts (δ) and spin-spin coupling constants (J) provide information about the electronic environment and spatial relationship of neighboring protons. For instance, the protons on the dihydroxy-substituted ring show different chemical shifts compared to those on the other aromatic ring. The hydroxyl protons typically appear as broad singlets which can be confirmed by D₂O exchange. nih.govresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule, including the carbonyl carbon of the lactone ring, which appears significantly downfield. acs.org The combination of ¹H and ¹³C NMR data allows for the unequivocal confirmation of the 1,3-dihydroxy substitution pattern on the 6H-benzo[c]chromen-6-one core structure. acs.orgacs.org
Table 1: Representative ¹H NMR Spectroscopic Data for this compound (Urolithin A) in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~6.8 | d |
| H-4 | ~6.7 | d |
| H-7 | ~7.5 | d |
| H-8 | ~7.9 | t |
| H-9 | ~7.5 | t |
| H-10 | ~8.2 | d |
| 1-OH | ~10.3 | s |
| 3-OH | ~10.3 | s |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. mdpi.com
The molecular formula of this compound is C₁₃H₈O₄, corresponding to a calculated molecular weight of 228.0423 g/mol . chemspider.com In HRMS analysis, the measured mass of the protonated molecule [M+H]⁺ is compared to the calculated mass. A very small mass error (typically <5 ppm) confirms the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of the molecule, providing additional structural confirmation. creative-proteomics.comresearchgate.net This technique is essential for identifying the compound in complex biological matrices. isnff-jfb.comresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
|---|---|---|---|
| [M+H]⁺ | 229.0495 | 229.0491 | ESI-HRMS |
Note: 'Found m/z' is a representative value from academic literature and may vary slightly between instruments. mdpi.com
UV-Vis Absorption and Fluorescence Spectroscopy in Mechanistic Studies
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of this compound and its interactions with its environment. The UV-Vis spectrum of urolithins in solvents like methanol (B129727) typically shows two primary absorption bands. eternalwise.com.my These bands are sensitive to the substitution pattern on the aromatic rings and can be used for identification purposes. eternalwise.com.my
Recent research has highlighted the compound's potential in fluorescence sensing, particularly for metal ions (ionochromism). Studies have shown that this compound and its analogues can act as selective "on-off" fluorescent sensors for Iron (III) ions. nih.govtubitak.gov.tr In the absence of Fe³⁺, the compound exhibits fluorescence under UV excitation. Upon the addition of Fe³⁺, the fluorescence is significantly quenched. nih.gov This quenching effect is highly selective for Iron (III), indicating a specific interaction between the ion and the molecule's lactone group, making it a valuable probe for detecting this specific metal ion in aqueous environments and even within cells. nih.govresearchgate.net
Table 3: Spectroscopic Properties for Fluorescence Sensing of Fe³⁺
| Compound | Excitation λ (nm) | Emission λ (nm) | Observation |
|---|---|---|---|
| This compound Analogue | ~350 | ~460 | Fluorescence intensity decreases proportionally with the addition of Fe³⁺ |
Note: Wavelengths are approximate and based on studies of closely related benzo[c]chromen-6-one structures. nih.gov
Chromatographic Techniques for Purity Assessment and Analytical Characterization
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for the separation, quantification, and purity assessment of this compound. selleckchem.com These techniques are routinely used in quality control and for analyzing the compound in complex mixtures such as health products or biological samples. nih.govrsc.org
A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous solvent (often with an acid modifier like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govbjournal.org The compound is detected using a UV detector, often set at a wavelength corresponding to one of its absorption maxima. nih.govrsc.org Method validation according to established guidelines ensures linearity, accuracy, precision, and sensitivity. researchgate.netnih.gov UHPLC methods offer significant advantages, including shorter analysis times, higher resolution, and improved sensitivity, with reported detection limits (LOD) as low as 0.051 µg/mL. nih.gov
Table 4: Example UHPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC CSH Fluoro Phenyl |
| Mobile Phase | Gradient elution with methanol and water |
| Detection | UV Spectrophotometer |
| Linearity (r²) | 0.9998 (over 0.100–10.000 µg/mL) |
| Limit of Detection (LOD) | 0.051 µg/mL |
| Limit of Quantification (LOQ) | 0.103 µg/mL |
Note: Data is based on a published validated UHPLC method. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Approaches in 1,3 Dihydroxy 6h Benzo C Chromen 6 One Research
In Silico Screening and Virtual Combinatorial Library Design
In silico screening involves the use of computational methods to search large databases of virtual compounds to identify molecules that are likely to bind to a drug target. This approach, combined with the design of virtual combinatorial libraries, allows for the exploration of vast chemical space to discover novel derivatives with enhanced activity.
A key strategy in modern drug design is the creation of virtual combinatorial libraries based on a core scaffold, such as the 6H-benzo[c]chromen-6-one structure. By systematically modifying the core with various functional groups, researchers can generate thousands of virtual derivatives. These libraries are then subjected to computational filters to assess their drug-likeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential toxicity. For instance, studies on urolithins have employed in silico tools to predict properties like oral bioavailability and toxicity, revealing that most urolithins adhere to Lipinski's rule of five, indicating their potential as orally active drug candidates. documentsdelivered.com
In one application of this approach, a virtual combinatorial library of benzo[c]chromen-6-one derivatives linked to 1,2,3-triazole was designed to discover potential antitumor agents. This library was screened in silico to identify promising candidates for chemical synthesis and further biological testing. Similarly, various urolithin derivatives have been designed and evaluated computationally for their inhibitory potential against targets like phosphodiesterase II (PDE2), guiding the synthesis of the most promising candidates. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a fundamental tool for understanding ligand-target interactions and for structure-based drug design. This method has been extensively applied to urolithins, including close analogs of 1,3-dihydroxy-6H-benzo[c]chromen-6-one, to elucidate their mechanism of action.
A prominent example is the study of Urolithin A, a well-researched urolithin, against the enzyme Cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govnih.gov Molecular docking simulations revealed that Urolithin A fits snugly into the active site of COX-2, achieving a favorable binding affinity. nih.gov The simulations identified specific hydrogen bonds and hydrophobic interactions with key amino acid residues, explaining the molecular basis for its inhibitory activity. nih.gov
These docking studies are not limited to a single target. Researchers have docked urolithins and their synthetic analogs against a panel of enzymes implicated in various diseases, including acetylcholinesterase and butyrylcholinesterase (relevant to Alzheimer's disease), and monoamine oxidase B (relevant to neurodegenerative diseases), to explore their multi-target potential. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for gaining a more refined understanding of the interaction energetics.
The Urolithin A and COX-2 complex, identified through docking, was subjected to extensive MD simulations to validate the stability of their interaction. nih.gov Key metrics analyzed during these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the complex was monitored over the simulation time. A stable RMSD plot indicates that the ligand remains securely bound within the protein's active site and the complex does not undergo significant conformational changes. nih.gov
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation. The stable presence of key hydrogen bonds confirms their importance in anchoring the ligand. nih.gov
MM-PBSA/GBSA Calculations: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is used to calculate the binding free energy of the complex. This provides a more accurate estimation of binding affinity than docking scores alone. For the Urolithin A-COX-2 complex, the binding energy calculated via MM-PBSA was -22.0368 kJ/mol, indicating a stable and favorable interaction. nih.govnih.gov
These simulations provide strong evidence that the interactions predicted by docking are maintained over time, lending higher confidence to the proposed binding model.
Validation of In Silico Results by In Vitro Biological Assays
A critical step in the computational drug discovery workflow is the experimental validation of in silico predictions. In vitro biological assays are essential to confirm that the computationally identified compounds exhibit the predicted biological activity. This integration of computational and experimental work creates a powerful cycle of design, prediction, and validation.
The computational predictions for urolithins have been consistently supported by experimental data. For example, the in silico prediction that Urolithin A is a potent COX-2 inhibitor was validated through a cell-free in vitro COX-2 inhibition assay. nih.gov The assay demonstrated that Urolithin A effectively inhibits the enzyme, with a measured IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 44.04 µg/mL, confirming the computational findings. nih.govnih.gov
Similarly, in silico studies on the antioxidant potential of various urolithins, performed using density functional theory (DFT), predicted significant free radical scavenging activity for Urolithin A, C, and D. mdpi.comnih.gov These theoretical predictions were subsequently confirmed by established in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and FRAP (ferric reducing antioxidant power) assays. mdpi.com The experimental results corroborated the computational predictions, showing that these urolithins are indeed potent antioxidants. mdpi.com
This synergy between computational modeling and experimental validation is crucial. It not only confirms the accuracy of the in silico models but also ensures that research efforts are focused on compounds with tangible biological activity, accelerating the journey from a virtual hit to a potential therapeutic agent.
Future Research Trajectories and Broader Academic Implications of 1,3 Dihydroxy 6h Benzo C Chromen 6 One Research
Development of Novel Molecular Probes and Chemical Tools for Biological Systems
The intrinsic properties of the benzo[c]chromen-6-one scaffold are being leveraged for the creation of sophisticated chemical tools to investigate complex biological processes. A significant area of development is the design of fluorescent probes for detecting specific metal ions.
Recent studies have demonstrated that hydroxylated benzo[c]chromen-6-one derivatives can function as fluorescent chemosensors. nih.gov For instance, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a saturated analog of a related urolithin, has been identified as a selective "on-off" fluorescent sensor for Iron (III) in aqueous environments. nih.gov This sensing capability is independent of the presence of other metals, highlighting its specificity. Such developments are crucial for creating tools to study metal ion homeostasis and its dysregulation in various pathological states.
Future research will likely focus on modifying the 1,3-dihydroxy-6H-benzo[c]chromen-6-one backbone to develop probes with enhanced sensitivity, selectivity for other biologically important analytes, and suitability for in-vivo imaging. These novel molecular probes will be invaluable for elucidating the roles of specific ions and molecules in cellular signaling, oxidative stress, and metabolic pathways.
Integration with Systems Biology and Omics Approaches in Mechanistic Elucidation
To fully unravel the complex biological effects of this compound, future research is increasingly integrating systems biology and multi-omics technologies. These approaches allow for a holistic understanding of the compound's mechanism of action, moving beyond single-target interactions to a network-level perspective.
Omics-based studies are being employed to investigate how Urolithin A modulates the gut microbiota, which is crucial for its production. nih.govmdpi.com Research has shown that supplementation with Urolithin A can alter the composition of key gut microbes at the phylum, family, and genus levels, which is linked to its potential anti-obesity properties. mdpi.com Correlation analysis between microbial genera and urolithin metabolite levels helps identify specific bacteria responsible for its production. nih.gov
Furthermore, omics technologies are vital for understanding the compound's impact on host physiology. In clinical trials, changes in muscle mitochondrial gene expression have been observed following Urolithin A administration in elderly individuals, suggesting improvements in mitochondrial and cellular health. droracle.airesearchgate.net Future studies will likely employ a combination of transcriptomics, proteomics, and metabolomics to map the downstream signaling pathways affected by this compound, providing a comprehensive picture of its influence on cellular processes like mitophagy, inflammation, and energy metabolism. nih.govresearchgate.net
Exploration of New Therapeutic Avenues Based on Identified Mechanisms and Molecular Targets
The expanding knowledge of the mechanisms of action of this compound is paving the way for its exploration in new therapeutic contexts. Its ability to modulate fundamental cellular processes suggests a broad range of potential applications.
One of the most promising areas is in age-related conditions. cell.comdroracle.ai The compound's capacity to induce mitophagy—the selective removal of damaged mitochondria—and improve mitochondrial function is being investigated as a strategy to counteract age-related muscle decline, sarcopenia, and other conditions associated with aging. genesispub.orgyoutube.com Preclinical studies have consistently shown that Urolithin A protects against aging and age-related conditions affecting muscles, the brain, and joints. nih.govcell.comdroracle.ai
Beyond aging, its anti-inflammatory properties are a key focus. Urolithin A has been shown to inhibit the production of inflammatory mediators like Prostaglandin E2 and downregulate enzymes such as COX-2. nih.gov This suggests its potential use in managing chronic inflammatory diseases. researchgate.net Additionally, its neuroprotective effects and ability to improve memory function are being explored for neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Other potential therapeutic avenues include obesity management, through the modulation of gut microbiota and lipid metabolism, and as an adjunct in cancer therapy due to its anti-proliferative effects. mdpi.comgenesispub.org
Preclinical Research Opportunities for Novel Benzo[c]chromen-6-one-Based Scaffolds
The 6H-benzo[c]chromen-6-one nucleus serves as a versatile scaffold for the development of novel therapeutic agents. tubitak.gov.tr Synthetic chemists are actively designing and synthesizing new derivatives to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comchemrxiv.org
Preclinical research is exploring a variety of these novel scaffolds:
Phosphodiesterase II (PDE2) Inhibitors: A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated as potential PDE2 inhibitors for the treatment of neurodegenerative diseases. One derivative showed an optimal inhibitory potential with an IC50 value of 3.67 ± 0.47 μM. mdpi.com
Selective Estrogen Receptor β (ERβ) Agonists: Modifications at the phenyl rings of the 6H-benzo[c]chromen-6-one structure have led to compounds with high potency for ERβ (less than 10 nM) and over 100-fold selectivity compared to ERα, indicating potential for hormone-related therapies. nih.gov
Cholinesterase Inhibitors: To address Alzheimer's disease, novel 6H-benzo[c]chromen-6-one derivatives have been designed as potential acetylcholinesterase and butyrylcholinesterase inhibitors, with some compounds showing activity comparable to existing drugs in in-vitro studies. tubitak.gov.trresearchgate.net
The table below summarizes some of the synthesized derivatives and their evaluated biological activities, highlighting the broad potential of this chemical scaffold.
| Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| Alkoxylated 6H-benzo[c]chromen-6-one | Phosphodiesterase II (PDE2) | Derivative 1f showed an IC50 of 3.67 ± 0.47 μM. | mdpi.com |
| Bis-hydroxylated 6H-benzo[c]chromen-6-one | Estrogen Receptor β (ERβ) | Potency <10 nM and >100-fold selectivity over ERα. | nih.gov |
| Amino alkyl 6H-benzo[c]chromen-6-one | Acetylcholinesterase (AChE) | IC50 values ranging from 0.8–1.7 µM. | tubitak.gov.tr |
| Amino alkyl 6H-benzo[c]chromen-6-one | Butyrylcholinesterase (BuChE) | IC50 values ranging from 4.2–12.1 µM. | tubitak.gov.tr |
Future preclinical research will continue to build on these findings, exploring further structural modifications to optimize drug-like properties and evaluate the in-vivo efficacy of these novel benzo[c]chromen-6-one-based compounds.
Q & A
Basic: What synthetic methodologies are commonly employed for 1,3-dihydroxy-6H-benzo[c]chromen-6-one derivatives?
Answer:
Common synthetic routes include tandem photo-thermal-photo reactions (e.g., cycloadditions and electrocyclic reactions without metal catalysts) and domino Michael/Michael/hemiacetalization reactions catalyzed by modular organocatalysts for stereochemical control . Key steps involve functionalization of the chromenone core and optimization of substituent positioning using regioselective reagents.
Basic: Which analytical techniques are critical for characterizing benzo[c]chromen-6-one derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and substituent identification .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight and fragmentation pattern analysis .
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of fluorinated derivatives .
Basic: What biological activities are reported for this compound analogs?
Answer:
- Antioxidant activity via radical scavenging assays (e.g., DPPH) .
- Cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase), critical for neurodegenerative disease research .
- Fluorescence modulation , with substituent-dependent enhancement in metal-ion sensing applications .
Basic: How are pharmacokinetic profiles evaluated for these compounds?
Answer:
Pharmacokinetic studies use absorption, distribution, metabolism, and excretion (ADME) assays :
- Bioavailability via in vitro permeability models (e.g., Caco-2 cells).
- Metabolic stability using liver microsomes and LC-MS/MS quantification .
Basic: What are standard protocols for assessing antioxidant activity?
Answer:
- DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure radical scavenging capacity .
- FRAP (Ferric Reducing Antioxidant Power) assay to quantify electron-donating potential.
- Cell-based oxidative stress models (e.g., H2O2-induced damage in neuronal cells).
Advanced: How do substituent variations influence fluorescence properties in benzo[c]chromen-6-one derivatives?
Answer:
Substituents like hydroxyl or alkyl groups alter electron density, affecting fluorescence intensity and metal-ion interactions. For example:
- 3-Hydroxy groups enhance fluorescence in the presence of Fe³⁺ via chelation .
- Tetrahydro modifications reduce conjugation, shifting emission wavelengths . Methodologically, fluorimetry paired with DFT calculations validates these effects .
Advanced: How can enantioselectivity be optimized during synthesis?
Answer:
- Modular dihydrooxazine (MDO) catalysts enable diastereodivergent synthesis via domino Michael/Michael/hemiacetalization reactions, achieving >99% enantiomeric excess (ee) .
- Solvent polarity and temperature fine-tune reaction kinetics for stereochemical control .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., hydroxyl, methoxy) to isolate contributing factors .
- Comparative assays under standardized conditions (e.g., enzyme inhibition IC50 values) minimize variability .
- Molecular docking identifies binding site interactions that explain divergent activities (e.g., cholinesterase vs. antioxidant targets) .
Advanced: What strategies improve cholinesterase inhibitory potency in derivatives?
Answer:
- Introducing piperazine or alkylamine spacers between the chromenone core and substituents enhances enzyme binding .
- Hydrophobic substituents (e.g., chlorobenzyl) improve blood-brain barrier permeability, critical for CNS-targeted therapies .
Advanced: How does stereochemistry impact biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
